molecular formula C25H27NO2 B11067512 2-(1-adamantyl)-N-(4-benzoylphenyl)acetamide

2-(1-adamantyl)-N-(4-benzoylphenyl)acetamide

Cat. No.: B11067512
M. Wt: 373.5 g/mol
InChI Key: YBUMINHTXFMVML-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N-(4-benzoylphenyl)acetamide is a synthetic organic compound characterized by the presence of an adamantyl group and a benzoylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-(4-benzoylphenyl)acetamide typically involves the following steps:

    Formation of the Adamantyl Group: The adamantyl group can be synthesized through the hydrogenation of adamantane or its derivatives.

    Benzoylation: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with a suitable aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

    Acetamide Formation: The final step involves the reaction of the adamantyl and benzoyl intermediates with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing optimized reaction conditions such as controlled temperature, pressure, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(1-adamantyl)-N-(4-benzoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzoyl or adamantyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(1-adamantyl)-N-(4-benzoylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-(4-benzoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, while the benzoylphenyl group can engage in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-adamantyl)-N-(4-benzoylphenyl)acetamide is unique due to the presence of both the adamantyl and benzoylphenyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications, particularly in the design of new materials and pharmaceuticals.

Properties

Molecular Formula

C25H27NO2

Molecular Weight

373.5 g/mol

IUPAC Name

2-(1-adamantyl)-N-(4-benzoylphenyl)acetamide

InChI

InChI=1S/C25H27NO2/c27-23(16-25-13-17-10-18(14-25)12-19(11-17)15-25)26-22-8-6-21(7-9-22)24(28)20-4-2-1-3-5-20/h1-9,17-19H,10-16H2,(H,26,27)

InChI Key

YBUMINHTXFMVML-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=C(C=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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